3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride
Overview
Description
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H10ClNO4S It is characterized by the presence of a sulfonyl chloride group attached to a propane chain, which is further connected to a phthalimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride typically involves the reaction of phthalimide with 1,3-propanesultone in the presence of a base such as sodium hydride. The resulting intermediate is then treated with thionyl chloride to introduce the sulfonyl chloride group. The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, can improve the consistency and quality of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Condensation Reactions: The compound can participate in condensation reactions with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran, or acetonitrile are typically used to prevent premature hydrolysis.
Catalysts: Bases like triethylamine or pyridine are often employed to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from reactions with this compound include sulfonamides, sulfonic acids, and various condensation products, depending on the nature of the nucleophile and reaction conditions.
Scientific Research Applications
Chemistry
In organic synthesis, this compound is used as a reagent for introducing sulfonyl groups into molecules, which can modify the chemical and physical properties of the target compounds. It is also employed in the synthesis of complex molecules and as a protecting group for amines.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying protein function. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to covalent modification and inhibition.
Medicine
In medicinal chemistry, compounds derived from 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride are explored for their potential therapeutic applications. These derivatives may exhibit antibacterial, antifungal, or anticancer activities, depending on their specific structure and mode of action.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites in target molecules, leading to the formation of stable sulfonamide or sulfonate linkages. In biological systems, this reactivity can result in the modification of proteins or other biomolecules, potentially altering their function or activity.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride: Similar in structure but with a carbonyl chloride group instead of a sulfonyl chloride.
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride: Contains a butane chain instead of propane.
Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate: An ester derivative with a similar backbone.
Uniqueness
The presence of the sulfonyl chloride group in 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride imparts unique reactivity compared to its analogs with carbonyl chloride or ester groups. This reactivity makes it particularly useful for introducing sulfonyl functionalities into organic molecules, which can significantly alter their chemical and biological properties.
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)propane-1-sulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4S/c12-18(16,17)7-3-6-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXUBBUYWZAROQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCS(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62605-69-0 | |
Record name | 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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